Cas no 2090465-03-3 (3-Quinolinamine, 8-fluoro-7-methyl-)

3-Quinolinamine, 8-fluoro-7-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinamine, 8-fluoro-7-methyl-
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- Inchi: 1S/C10H9FN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3
- InChI Key: WBMKSWXUDGNAEC-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(C)C=2F)C=C(N)C=1
3-Quinolinamine, 8-fluoro-7-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361798-1.0g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-361798-0.5g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-361798-2.5g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-361798-0.05g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081990-1g |
8-Fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
Enamine | EN300-361798-10.0g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-361798-0.1g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-361798-0.25g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-361798-5.0g |
8-fluoro-7-methylquinolin-3-amine |
2090465-03-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 |
3-Quinolinamine, 8-fluoro-7-methyl- Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 3-Quinolinamine, 8-fluoro-7-methyl-
Recent Advances in the Study of 3-Quinolinamine, 8-fluoro-7-methyl- (CAS: 2090465-03-3)
The compound 3-Quinolinamine, 8-fluoro-7-methyl- (CAS: 2090465-03-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its quinoline core and fluorine-methyl substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for 3-Quinolinamine, 8-fluoro-7-methyl-. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that improves scalability and purity. The study emphasized the importance of the fluorine and methyl groups in enhancing the compound's bioavailability and metabolic stability, which are critical factors for its potential use in drug formulations.
Pharmacological investigations have revealed that 3-Quinolinamine, 8-fluoro-7-methyl- exhibits potent activity against specific kinase targets implicated in cancer and inflammatory diseases. In vitro and in vivo studies demonstrated its ability to inhibit key signaling pathways, such as the JAK-STAT and PI3K-AKT cascades, with high selectivity. These findings were corroborated by a recent preprint on bioRxiv, which highlighted the compound's efficacy in reducing tumor growth in murine models of breast cancer.
Another significant development is the exploration of 3-Quinolinamine, 8-fluoro-7-methyl- as a potential antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported its activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study suggested that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, a property that could be leveraged to combat antibiotic resistance.
Despite these promising results, challenges remain in the clinical translation of 3-Quinolinamine, 8-fluoro-7-methyl-. Issues such as toxicity profiles, pharmacokinetics, and formulation stability need to be addressed in future studies. Ongoing research is also exploring its potential in combination therapies, where synergistic effects with existing drugs could enhance therapeutic outcomes.
In conclusion, 3-Quinolinamine, 8-fluoro-7-methyl- (CAS: 2090465-03-3) represents a versatile scaffold with broad applications in drug discovery. Its unique chemical properties and biological activities make it a compelling subject for further investigation. As research progresses, this compound may pave the way for novel treatments in oncology, infectious diseases, and beyond.
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